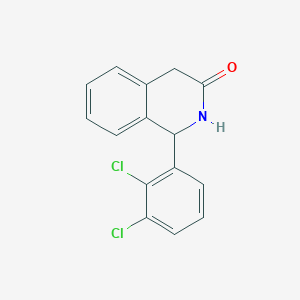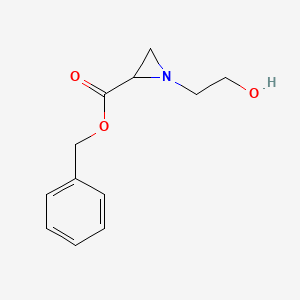
benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate, also known as BHAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BHAC belongs to the family of aziridine-containing compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial effects.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is in the development of new anticancer agents. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its antitumor activity, benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has also been studied for its antiviral and antibacterial effects. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate involves the inhibition of various cellular pathways involved in cancer cell proliferation and survival. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to induce apoptosis through the activation of caspase-dependent and -independent pathways. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also induces cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Biochemical and Physiological Effects
benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate exhibits several biochemical and physiological effects that contribute to its antitumor activity. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase, pyruvate kinase, and hexokinase. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also inhibits the expression of several proteins involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has several advantages for lab experiments, including its high yield and purity, and its diverse biological activities. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is also relatively stable under normal laboratory conditions, making it easy to handle and store. However, benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has some limitations, including its low solubility in water, which can make it difficult to study in aqueous systems. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is also relatively expensive compared to other chemical compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate, including the development of new anticancer agents based on benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate, the study of its potential applications in the treatment of viral and bacterial infections, and the investigation of its mechanism of action at the molecular level. Additionally, the synthesis of new derivatives of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate with improved properties and activities could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate can be synthesized through a multistep process involving the reaction of benzylamine with ethylene oxide, followed by the reaction of the resulting product with chloroacetyl chloride and sodium azide. The final step involves the reaction of the intermediate with sodium methoxide to obtain benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate in high yield and purity. The synthesis of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate requires careful control of reaction conditions and purification steps to ensure the quality and reproducibility of the final product.
Eigenschaften
IUPAC Name |
benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-7-6-13-8-11(13)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEINJQWHUJUHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CCO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)

![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
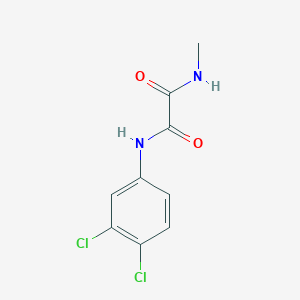
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)

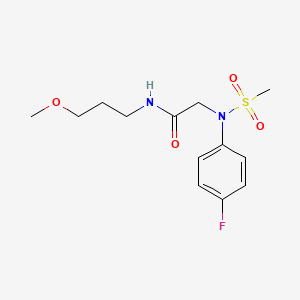
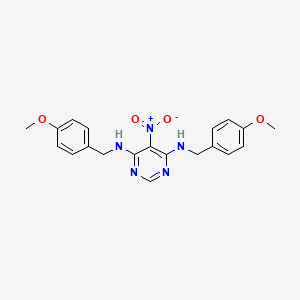
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)
